molecular formula C17H16N2O4 B5762000 N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea

N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No.: B5762000
M. Wt: 312.32 g/mol
InChI Key: PKGMYPWPEMLYOL-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” typically involves the reaction of 3-acetylphenyl isocyanate with 1,3-benzodioxol-5-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions or protein-ligand binding.

    Medicine: Potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)carbamate
  • N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)thiourea
  • N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)guanidine

Uniqueness

“N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)13-3-2-4-14(8-13)19-17(21)18-9-12-5-6-15-16(7-12)23-10-22-15/h2-8H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMYPWPEMLYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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